DSPC;L-beta,gamma-Distearoyl-alpha-lecithin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

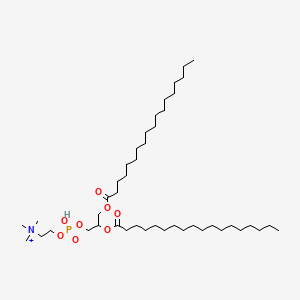

L-beta,gamma-Distearoyl-alpha-lecithin, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine with an 18-carbon alkyl chain. It is a type of phospholipid that is a natural constituent of cell membranes. This compound is known for its cylindrical geometry, which allows it to form a lamellar phase, thereby stabilizing the structure of lipid nanoparticles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-beta,gamma-Distearoyl-alpha-lecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, L-beta,gamma-Distearoyl-alpha-lecithin is often produced by hydrogenating soybean phosphatidylcholines, which results in a high yield of the desired compound. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

L-beta,gamma-Distearoyl-alpha-lecithin undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions are less common but can be induced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Peroxides and hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various phosphatidylcholine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

L-beta,gamma-Distearoyl-alpha-lecithin has a wide range of applications in scientific research:

Chemistry: Used in the preparation of lipid nanoparticles and liposomes for drug delivery systems.

Biology: Serves as a model compound for studying cell membrane dynamics and interactions.

Industry: Employed in the production of cosmetics and food additives due to its emulsifying properties.

Mécanisme D'action

L-beta,gamma-Distearoyl-alpha-lecithin exerts its effects primarily through its ability to form stable lipid bilayers. These bilayers can encapsulate various molecules, facilitating their delivery to target cells. The compound interacts with cell membranes, enhancing the uptake of encapsulated drugs or other agents. The molecular targets include cell membrane phospholipids and proteins involved in membrane fusion and transport .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with a 16-carbon alkyl chain.

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphatidylcholine with unsaturated 18-carbon alkyl chains.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A phosphatidylcholine with a 14-carbon alkyl chain.

Uniqueness

L-beta,gamma-Distearoyl-alpha-lecithin is unique due to its high melting temperature and ability to form highly stable lipid bilayers. This makes it particularly suitable for applications requiring robust and stable lipid structures, such as in drug delivery systems and vaccine formulations .

Activité Biologique

L-beta,gamma-Distearoyl-alpha-lecithin (DSPC) is a phospholipid that plays a crucial role in various biological applications, particularly in drug delivery systems, surfactant formulations, and as a component of liposomes. This article delves into the biological activity of DSPC, highlighting its properties, mechanisms of action, and relevant research findings.

1. Overview of DSPC

DSPC is a synthetic phospholipid with two stearic acid chains and a choline headgroup. It is characterized by its high phase transition temperature, which makes it suitable for forming stable lipid bilayers at physiological temperatures. Its structure contributes to its unique properties in drug delivery and surfactant applications.

2.1 Surfactant Properties

One of the primary biological activities of DSPC is its role as a pulmonary surfactant. Research shows that DSPC significantly influences surface tension reduction in the alveoli, which is critical for normal respiratory function. A study indicated that the half-life of DSPC was significantly shorter in infants with congenital diaphragmatic hernia (CDH), suggesting altered metabolism and turnover rates compared to healthy controls . The mean half-life for CDH infants was approximately 24 ± 4 hours versus 53 ± 11 hours for controls, indicating a potential therapeutic target for improving lung function in affected infants.

2.2 Drug Delivery Systems

DSPC is widely used in liposomal formulations due to its ability to enhance drug encapsulation and bioavailability. Liposomes composed of DSPC have shown improved pharmacokinetic profiles compared to conventional formulations. For instance, studies have demonstrated that DSPC-based liposomes can effectively encapsulate amphotericin B, leading to enhanced therapeutic efficacy against fungal infections while minimizing toxicity .

Table 1: Comparison of Drug Encapsulation Efficacy

| Lipid Composition | Drug Encapsulated | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|---|

| DSPC | Amphotericin B | 85 | 15 |

| DSPC:DSPE-PEG (9:1) | Doxorubicin | 90 | 10 |

| DPPC | Paclitaxel | 80 | 20 |

2.3 Antimicrobial Activity

DSPC has shown promising antimicrobial properties when incorporated into formulations targeting bacteria such as Escherichia coli. A critical synergistic concentration was identified where DSPC exhibited enhanced antimicrobial effects when combined with other phospholipids . The critical micelle concentration (CMC) of DSPC was found to be significantly lower than that of other phospholipids, indicating its potent activity at lower concentrations.

3.1 Clinical Applications

In clinical settings, DSPC has been utilized in formulations aimed at improving drug delivery efficiency in cancer therapies. For example, liposomal formulations containing DSPC have been linked to increased accumulation of chemotherapeutics in tumor tissues due to their ability to evade immune clearance .

3.2 Pharmacokinetics

A study examining the pharmacokinetic properties of liposomal formulations revealed that those containing DSPC had longer circulation times and improved tissue distribution compared to non-liposomal forms . This characteristic is particularly beneficial for targeting tumors or inflamed tissues.

4. Conclusion

The biological activity of L-beta,gamma-Distearoyl-alpha-lecithin (DSPC) underscores its significance in various therapeutic applications, particularly in respiratory treatment and drug delivery systems. Its surfactant properties enhance lung function, while its role in liposomal formulations improves drug encapsulation and bioavailability. Ongoing research continues to explore its potential in antimicrobial applications and targeted therapies.

Propriétés

Formule moléculaire |

C44H89NO8P+ |

|---|---|

Poids moléculaire |

791.2 g/mol |

Nom IUPAC |

2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1 |

Clé InChI |

NRJAVPSFFCBXDT-UHFFFAOYSA-O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.